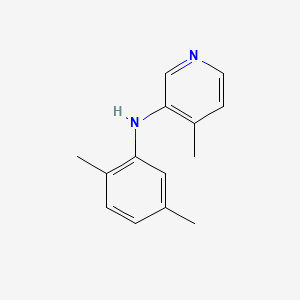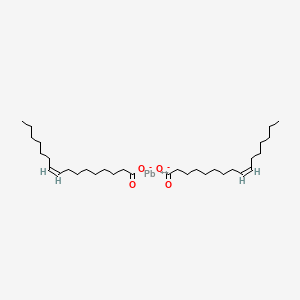
Lead(2+) (Z)-hexadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead(2+) (Z)-hexadec-9-enoate is an organometallic compound where lead is coordinated with a fatty acid derivative
準備方法
Synthetic Routes and Reaction Conditions: Lead(2+) (Z)-hexadec-9-enoate can be synthesized through the reaction of lead(II) acetate with hexadec-9-enoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The lead(II) acetate acts as a lead source, while hexadec-9-enoic acid provides the fatty acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through filtration and recrystallization to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bond in the hexadec-9-enoate moiety.
Substitution: The lead center can participate in substitution reactions where ligands around the lead ion are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the double bond.
Nucleophiles: Various nucleophiles, including halides and thiols, can react with the lead center under mild conditions.
Major Products:
Oxidation Products: Oxidation of the double bond can lead to the formation of epoxides or diols.
Substitution Products: Substitution reactions can yield lead complexes with different ligands, depending on the nucleophile used.
科学的研究の応用
Lead(2+) (Z)-hexadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in certain organic reactions.
Biology: Research is ongoing to explore its potential as an antimicrobial agent due to the toxic effects of lead on microorganisms.
Medicine: While lead compounds are generally toxic, derivatives like this compound are studied for their potential use in targeted drug delivery systems.
Industry: It is used in the production of specialized coatings and materials with unique properties.
作用機序
The mechanism of action of Lead(2+) (Z)-hexadec-9-enoate involves its interaction with biological molecules and cellular structures. The lead ion can bind to thiol groups in proteins, disrupting their function. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
類似化合物との比較
Lead(2+) acetate: Another lead compound with similar coordination chemistry but different applications.
Lead(2+) stearate: A lead fatty acid derivative with a saturated fatty acid moiety.
Lead(2+) oleate: Similar to Lead(2+) (Z)-hexadec-9-enoate but with a different unsaturated fatty acid.
Uniqueness: this compound is unique due to its specific fatty acid moiety, which imparts distinct chemical and physical properties. Its unsaturated bond allows for additional chemical modifications, making it versatile for various applications.
特性
CAS番号 |
90388-15-1 |
|---|---|
分子式 |
C32H58O4Pb |
分子量 |
714 g/mol |
IUPAC名 |
(Z)-hexadec-9-enoate;lead(2+) |
InChI |
InChI=1S/2C16H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
InChIキー |
SAHXWAXNVXDWCT-ATMONBRVSA-L |
異性体SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


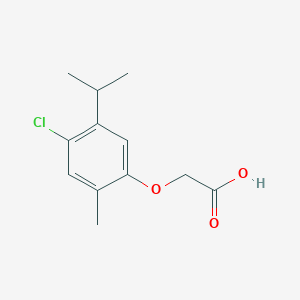
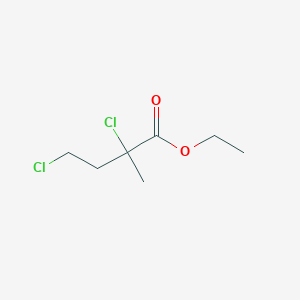
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
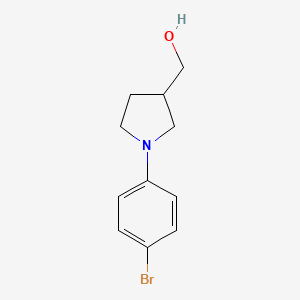
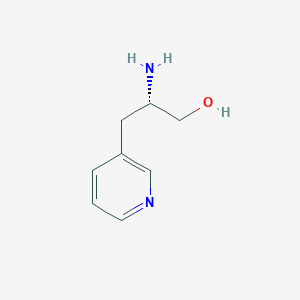
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
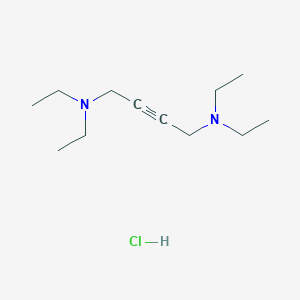
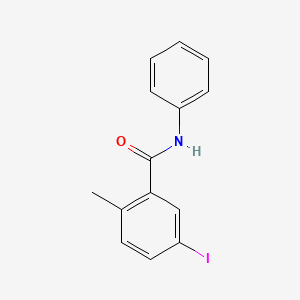
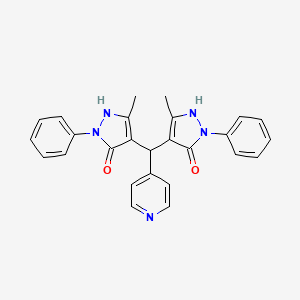
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)



